molecular formula C15H22N2O B5474421 N-(2-ethylphenyl)azepane-1-carboxamide

N-(2-ethylphenyl)azepane-1-carboxamide

Cat. No.: B5474421
M. Wt: 246.35 g/mol
InChI Key: NVNMQHKNEMEPFF-UHFFFAOYSA-N
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Description

N-(2-ethylphenyl)azepane-1-carboxamide is a chemical compound with the molecular formula C15H22N2O. It belongs to the class of azepane derivatives, which are known for their diverse applications in synthetic chemistry and biological research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-ethylphenyl)azepane-1-carboxamide typically involves the reaction of 2-ethylphenylamine with azepane-1-carboxylic acid. The reaction is carried out under mild conditions, often using a dehydrating agent to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound .

Chemical Reactions Analysis

Types of Reactions

N-(2-ethylphenyl)azepane-1-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines .

Scientific Research Applications

N-(2-ethylphenyl)azepane-1-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(2-ethylphenyl)azepane-1-carboxamide involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

  • N-phenylazepane-1-carboxamide
  • N-(2-methylphenyl)azepane-1-carboxamide
  • N-(2-chlorophenyl)azepane-1-carboxamide

Uniqueness

N-(2-ethylphenyl)azepane-1-carboxamide is unique due to its specific ethyl substitution on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and can lead to different applications and effects .

Properties

IUPAC Name

N-(2-ethylphenyl)azepane-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O/c1-2-13-9-5-6-10-14(13)16-15(18)17-11-7-3-4-8-12-17/h5-6,9-10H,2-4,7-8,11-12H2,1H3,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVNMQHKNEMEPFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NC(=O)N2CCCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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